[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid
Overview
Description
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzylthio group attached to the thiazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 2-aminobenzenethiol with benzyl halides under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for a specified period. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophilic Substitution Reagents: Sodium hydride, alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydrothiazole Derivatives: Formed through reduction reactions.
Substituted Thiazole Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of certain pathogenic microorganisms, making it a candidate for the development of new antimicrobial agents .
Medicine
In the medical field, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, which could lead to the development of new drugs for treating various diseases .
Industry
Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis[4][4].
Comparison with Similar Compounds
Similar Compounds
[2-(Benzylthio)-1H-benzo[d]imidazol-1-yl]acetic acid: Shares a similar benzylthio group but differs in the heterocyclic ring structure.
2-(Benzylthio)benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.
[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid: Similar structure with an additional oxo group.
Uniqueness
The uniqueness of [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(2-benzylsulfanyl-1,3-thiazol-4-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c14-11(15)6-10-8-17-12(13-10)16-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFUPJVSDTSPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.